molecular formula C25H21ClFNO4 B14902472 N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH

N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH

Cat. No.: B14902472
M. Wt: 453.9 g/mol
InChI Key: HDSBYFCTHJEGDJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-HomoPhe(2-F,3-Cl) is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic route mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated peptide synthesizers and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.

    Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Deprotection: L-HomoPhe(2-F,3-Cl)-OH.

    Coupling: Peptides containing the this compound residue.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is used in various scientific research applications, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-Phenylalanine: Similar structure but without the fluorine and chlorine substitutions.

    N-Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of fluorine and chlorine.

    N-Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is unique due to the presence of fluorine and chlorine substitutions on the aromatic ring, which can influence its reactivity and interactions in peptide synthesis and other applications.

Properties

Molecular Formula

C25H21ClFNO4

Molecular Weight

453.9 g/mol

IUPAC Name

(2S)-4-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21ClFNO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1

InChI Key

HDSBYFCTHJEGDJ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)Cl)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.